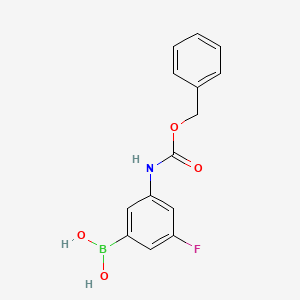

(3-(((Benzyloxy)carbonyl)amino)-5-fluorophenyl)boronic acid

Description

(3-(((Benzyloxy)carbonyl)amino)-5-fluorophenyl)boronic acid (CAS: 1261988-65-1) is a boronic acid derivative featuring a benzyloxycarbonyl (Cbz)-protected amino group at the 3-position, a fluorine atom at the 5-position, and a boronic acid moiety at the phenyl ring’s 3-position. Its molecular formula is C₁₄H₁₂BFNO₄, with a molecular weight of 295.06 g/mol . The compound is used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures, particularly in pharmaceutical intermediates. However, it is listed as discontinued in commercial catalogs, likely due to stability challenges or niche applications .

Properties

IUPAC Name |

[3-fluoro-5-(phenylmethoxycarbonylamino)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BFNO4/c16-12-6-11(15(19)20)7-13(8-12)17-14(18)21-9-10-4-2-1-3-5-10/h1-8,19-20H,9H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTWYMKQJTIUFRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)F)NC(=O)OCC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40674567 | |

| Record name | (3-{[(Benzyloxy)carbonyl]amino}-5-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874290-61-6 | |

| Record name | (3-{[(Benzyloxy)carbonyl]amino}-5-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(((Benzyloxy)carbonyl)amino)-5-fluorophenyl)boronic acid typically involves the following steps:

Formation of the Benzyloxycarbonylamino Intermediate: This step involves the protection of an amine group with a benzyloxycarbonyl (Cbz) group. The reaction is usually carried out using benzyl chloroformate in the presence of a base such as triethylamine.

Introduction of the Fluorine Atom: The fluorine atom is introduced through a halogen exchange reaction, where a suitable fluorinating agent such as cesium fluoride is used.

Borylation: The final step involves the introduction of the boronic acid group. This is typically achieved through a palladium-catalyzed borylation reaction using bis(pinacolato)diboron as the boron source.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost, and efficiency. Industrial processes often employ optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(3-(((Benzyloxy)carbonyl)amino)-5-fluorophenyl)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Substitution: The benzyloxycarbonylamino group can be deprotected under acidic or basic conditions to yield the free amine.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., toluene or ethanol).

Oxidation: Hydrogen peroxide or sodium perborate.

Deprotection: Trifluoroacetic acid or hydrogen chloride in dioxane.

Major Products Formed

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Phenols.

Deprotection: Free amines.

Scientific Research Applications

(3-(((Benzyloxy)carbonyl)amino)-5-fluorophenyl)boronic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is employed in the study of enzyme inhibitors, particularly those targeting proteases.

Industry: The compound is used in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of (3-(((Benzyloxy)carbonyl)amino)-5-fluorophenyl)boronic acid involves its interaction with specific molecular targets. In the case of enzyme inhibition, the boronic acid group forms a reversible covalent bond with the active site of the enzyme, thereby inhibiting its activity. The fluorine atom and benzyloxycarbonylamino group contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations:

- Electron-Withdrawing Effects: The fluorine atom in the target compound enhances electrophilicity of the boronic acid, improving reactivity in Suzuki couplings compared to non-fluorinated analogues like (3-(Benzyloxy)phenyl)boronic acid .

Functional Group Variations

Carbamate/Amide Derivatives

Nitro/Cyano Derivatives

Physicochemical Properties

Notes:

- The target compound’s lower solubility compared to (3-(Benzyloxy)phenyl)boronic acid is attributed to the Cbz group’s hydrophobicity.

- Thermal instability limits its use in high-temperature reactions, unlike more robust analogues .

Biological Activity

(3-(((Benzyloxy)carbonyl)amino)-5-fluorophenyl)boronic acid, with a molecular formula of C14H13BFNO4 and CAS number 874290-61-6, is a compound that has garnered attention in medicinal chemistry, particularly for its potential biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Weight : 289.07 g/mol

- Structure : The compound contains a boronic acid moiety, which is known for its ability to interact with biological targets, particularly enzymes and receptors.

The biological activity of boronic acids, including this compound, often involves their ability to inhibit proteases by forming reversible covalent bonds with serine residues in the active sites of these enzymes. This mechanism is particularly relevant in cancer therapy and antibacterial applications.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been studied as a proteasome inhibitor, which can disrupt protein degradation pathways essential for cancer cell survival. The compound has demonstrated the ability to halt the cell cycle at the G2/M phase in various cancer cell lines, leading to growth inhibition.

- Case Study : A study reported an IC50 value of 8.21 nM for this compound against U266 cells, indicating potent cytotoxicity .

Antibacterial Activity

Boronic acids have also shown promise in combating bacterial infections. The ability of this compound to inhibit β-lactamases makes it a candidate for treating resistant bacterial strains.

- Case Study : In vitro studies revealed that this compound effectively inhibited biofilm formation by Pseudomonas aeruginosa, a common pathogen in nosocomial infections .

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50 Value (nM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | U266 Cells | 8.21 | Proteasome inhibition |

| Antibacterial | Pseudomonas aeruginosa | Not specified | Inhibition of β-lactamases |

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively detailed in available literature; however, boronic acids are generally characterized by their ability to form stable complexes with diols, which can affect their absorption and distribution within biological systems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.